molecular formula C14H19NO B5831721 N-cyclopentyl-2,5-dimethylbenzamide

N-cyclopentyl-2,5-dimethylbenzamide

Cat. No.: B5831721
M. Wt: 217.31 g/mol
InChI Key: XOICNFRSLRNZGV-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,5-dimethylbenzamide: is an organic compound with the molecular formula C14H19NO It is a derivative of benzamide, where the benzene ring is substituted with cyclopentyl and dimethyl groups

Safety and Hazards

Sigma-Aldrich provides “N-cyclopentyl-2,5-dimethylbenzamide” as-is and makes no representation or warranty whatsoever with respect to this product . For safety data sheets and more detailed information, it’s recommended to contact the supplier directly .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-cyclopentyl-2,5-dimethylbenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-cyclopentyl-3,5-difluorobenzamide
  • N-cyclopentyl-2,6-difluorobenzamide
  • N-cyclopentyl-4-methylbenzamide
  • N-cycloheptyl-4-methylbenzamide

Comparison: N-cyclopentyl-2,5-dimethylbenzamide is unique due to the specific positioning of the cyclopentyl and dimethyl groups on the benzene ring. This structural arrangement can influence its chemical reactivity, biological activity, and physical properties compared to other similar compounds. For instance, the presence of fluorine atoms in N-cyclopentyl-3,5-difluorobenzamide and N-cyclopentyl-2,6-difluorobenzamide can significantly alter their electronic properties and interactions with biological targets .

Properties

IUPAC Name

N-cyclopentyl-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-10-7-8-11(2)13(9-10)14(16)15-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOICNFRSLRNZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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